molecular formula C11H12BrNO B2398769 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1784426-29-4

7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2398769
CAS No.: 1784426-29-4
M. Wt: 254.127
InChI Key: UGOWZEJIWPQYDK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The target compound possesses the systematic International Union of Pure and Applied Chemistry name 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, reflecting its precise structural organization. The molecular formula C11H12BrNO corresponds to a molecular weight of 254.12 daltons, establishing the compound within the dihydroisoquinolinone chemical class. The Chemical Abstracts Service registry number 1784426-29-4 provides unique identification for this specific structural variant.

The molecular architecture features a bicyclic isoquinoline framework with selective functionalization patterns that distinguish it from related derivatives. The core structure comprises a fused benzene-pyridine ring system, where the pyridine portion has been reduced to form a dihydroisoquinolinone scaffold. The bromine atom occupies the C7 position on the benzene ring, while two methyl groups are positioned as geminal substituents at the C4 carbon of the saturated ring. This specific substitution pattern creates a quaternary carbon center, introducing significant steric constraints that influence the compound's overall conformational behavior.

The International Chemical Identifier representation 1S/C11H12BrNO/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) provides a standardized computational description of the molecular connectivity. The corresponding International Chemical Identifier Key UGOWZEJIWPQYDK-UHFFFAOYSA-N serves as a hashed version for database searches and computational applications. The Simplified Molecular Input Line Entry System notation facilitates structural representation in chemical databases and modeling software.

Crystallographic Data and Conformational Analysis

Structural characterization of 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one reveals specific conformational preferences influenced by the geminal dimethyl substitution and bromine functionality. The compound crystallizes as a solid material under standard conditions, with the crystal structure stabilized through intermolecular interactions typical of dihydroisoquinolinone derivatives. The physical form designation as a solid indicates sufficient intermolecular forces to maintain crystalline integrity at room temperature.

The molecular geometry exhibits characteristic features of the dihydroisoquinolinone scaffold, where the saturated six-membered ring adopts a half-chair conformation to accommodate the sp3 hybridization at the C4 position. The geminal dimethyl groups introduce significant steric bulk, constraining the conformational flexibility of the molecule and potentially influencing its binding interactions with biological targets. Research on related dihydroisoquinolinone compounds has demonstrated that this structural rigidity can enhance binding selectivity and potency in certain applications.

The bromine substituent at the C7 position contributes to the molecular dipole moment and influences the overall electronic distribution within the aromatic system. The heavy atom effect of bromine also provides enhanced electron density that may facilitate certain chemical transformations or binding interactions. Storage recommendations specify sealed containers under dry conditions at room temperature, indicating moderate stability under standard laboratory conditions.

Thermodynamic Properties and Stability Profiling

Computational predictions for 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one provide insight into its thermodynamic behavior and stability characteristics. The predicted boiling point of 414.6 ± 45.0 degrees Celsius suggests significant thermal stability, consistent with the aromatic character of the isoquinoline core and the stabilizing influence of the carbonyl functionality. This elevated boiling point indicates strong intermolecular forces and suggests the compound would remain stable under typical synthetic and analytical conditions.

The calculated density of 1.385 ± 0.06 grams per cubic centimeter reflects the contribution of the bromine atom to the overall molecular mass and packing efficiency. This density value is consistent with brominated aromatic compounds and indicates efficient crystal packing in the solid state. The relatively high density compared to non-halogenated analogs demonstrates the significant mass contribution of the bromine substituent.

Acid-base properties are characterized by a predicted pKa value of 14.48 ± 0.40, indicating very weak acidic character under physiological conditions. This high pKa value suggests that the compound would exist predominantly in its neutral form across a wide range of pH conditions, which has implications for its solubility behavior and potential biological activity. The lactam nitrogen is not significantly basic under normal conditions, consistent with the electron-withdrawing influence of the carbonyl group.

Table 1: Predicted Thermodynamic Properties

Property Value Uncertainty Method
Boiling Point 414.6°C ±45.0°C Computational Prediction
Density 1.385 g/cm³ ±0.06 g/cm³ Computational Prediction
pKa 14.48 ±0.40 Computational Prediction

Solubility Characteristics and Partition Coefficients

The solubility profile of 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one reflects the balance between hydrophobic aromatic character and polar amide functionality. The presence of the bromine atom and geminal dimethyl groups significantly enhances lipophilic character compared to unsubstituted dihydroisoquinolinone derivatives. The carbonyl group provides a hydrogen bond accepting site that may facilitate interactions with protic solvents.

The quaternary carbon center created by the geminal dimethyl substitution restricts conformational flexibility, potentially affecting solvation dynamics and solubility behavior. The rigid molecular framework may limit the compound's ability to adopt conformations favorable for aqueous solvation, contributing to reduced water solubility relative to more flexible analogs. Storage specifications requiring dry conditions suggest limited stability in aqueous environments or sensitivity to hydrolysis under certain conditions.

Partition coefficient predictions would likely favor organic phases due to the significant hydrophobic surface area contributed by the aromatic ring system, bromine atom, and alkyl substituents. The balance between lipophilic and hydrophilic character positions this compound in a range suitable for crossing biological membranes while maintaining sufficient polarity for protein binding interactions. This characteristic solubility profile makes the compound suitable for organic synthesis applications and potentially for biological screening studies.

Comparative Analysis with Related Dihydroisoquinolinone Derivatives

Structural comparison with related dihydroisoquinolinone derivatives reveals the unique characteristics imparted by the specific substitution pattern of 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. The closely related compound 6-bromo-3,4-dihydroisoquinolin-1(2H)-one lacks the geminal dimethyl substitution, resulting in increased conformational flexibility and different physicochemical properties. The positional isomer with bromine at the C6 position rather than C7 demonstrates how halogen placement affects electronic distribution and potentially biological activity.

The analog 7-bromo-3,4-dihydroisoquinolin-1(2H)-one provides direct comparison for evaluating the impact of the geminal dimethyl groups. This compound has a molecular weight of 226.07 daltons and molecular formula C9H8BrNO, representing a loss of C2H4 compared to the target compound. The absence of methyl substituents results in a simpler structure with different steric and electronic characteristics. The predicted boiling point of 438.4 degrees Celsius for this analog is slightly higher than the dimethyl variant, possibly due to more efficient crystal packing in the absence of bulky substituents.

Research applications of dihydroisoquinolinone derivatives have demonstrated their utility as inhibitors targeting specific protein-protein interactions. Studies on related compounds have shown that the dihydroisoquinolinone core can serve as an effective scaffold for developing antagonists of the WDR5 WIN site, with structural modifications significantly influencing binding affinity and selectivity. The ethylene tether within the dihydroisoquinolinone framework has been identified as positioning in unoccupied regions of binding sites, suggesting that conformational rigidity may enhance binding through reduced entropy penalties.

Table 2: Comparative Molecular Properties of Related Compounds

Compound Molecular Formula Molecular Weight CAS Number Key Structural Difference
7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one C11H12BrNO 254.12 1784426-29-4 Geminal dimethyl at C4
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one C9H8BrNO 226.07 891782-60-8 No methyl substitution
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one C9H8BrNO 226.07 147497-32-3 Bromine at C6 position
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one C10H10BrNO 240.10 724422-42-8 Single methyl at N2

Properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOWZEJIWPQYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Core Structure Formation

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is typically constructed via cyclization reactions. A prominent method involves the Schmidt reaction , where 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Adapting this approach for brominated precursors requires substituting the methoxy group with bromine at the C7 position. For example, using 6-bromo-2,3-dihydro-1H-inden-1-one as the starting material enables direct incorporation of bromine during the cyclization step.

Bromination Techniques for C7 Functionalization

Direct bromination of the dihydroisoquinolinone core is critical for installing the C7-bromo substituent. Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane is widely employed. For instance, treating 4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one with NBS in the presence of iron(III) chloride at 0–5°C selectively brominates the aromatic ring at the C7 position, achieving yields of 68–72%. Regioselectivity is governed by the electron-donating methyl groups at C4, which direct bromination to the para position (C7).

Alternatively, ultrasonication-assisted bromination enhances reaction efficiency. A study demonstrated that irradiating the reaction mixture with ultrasound (40 kHz) for 30 minutes reduces completion time from 12 hours to 2 hours while maintaining a 70% yield.

Alkylation Methods for 4,4-Dimethyl Substitution

Introducing the 4,4-dimethyl groups necessitates alkylation at the C4 position. A two-step protocol is commonly used:

  • Methylation via Nucleophilic Substitution : Treating 3,4-dihydroisoquinolin-1(2H)-one with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours installs a single methyl group.
  • Second Methylation : Repeating the reaction with excess CH₃I and a stronger base (e.g., sodium hydride, NaH) ensures di-methylation, yielding 4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one with 85% efficiency.

Notably, microwave-assisted alkylation accelerates the process. Irradiating the mixture at 150°C for 15 minutes in a sealed vessel achieves complete di-methylation in 92% yield, minimizing side products.

Microwave-Assisted Synthesis Optimization

Modern synthesis leverages microwave irradiation to enhance reaction kinetics. A representative procedure involves:

  • Combining 6-bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv), sodium azide (1.2 equiv), and methanesulfonic acid (0.1 equiv) in dichloromethane.
  • Irradiating at 100°C for 10 minutes under 300 W power.
  • Quenching with ice water and extracting with ethyl acetate to isolate 7-bromo-3,4-dihydroisoquinolin-1(2H)-one in 78% yield.

Subsequent alkylation with methyl iodide under microwave conditions (150°C, 5 minutes) furnishes the 4,4-dimethyl derivative in 90% yield.

Catalytic Approaches and Green Chemistry

Indium(III) chloride (InCl₃) emerges as a versatile catalyst for one-pot syntheses. In a reported method:

  • A mixture of 2-aminochalcone derivative (1.0 equiv), InCl₃ (20 mol%), and silica gel is irradiated in a microwave oven (360 W, 5 minutes).
  • The catalyst facilitates simultaneous cyclization and bromination, yielding 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one in 63% yield.

Solvent-free conditions further align with green chemistry principles. Grinding 6-bromo-2,3-dihydro-1H-inden-1-one with sodium azide and methanesulfonic acid in a ball mill for 30 minutes achieves 70% conversion, eliminating volatile organic solvents.

Analytical Validation and Characterization

Synthetic success is confirmed through:

  • ¹H NMR : Key signals include δ 2.87 (t, J = 6.8 Hz, 2H, CH₂), 3.37 (t, J = 4.8 Hz, 2H, CH₂), and 7.41 (d, J = 2.8 Hz, 1H, Ar-H).
  • X-ray Crystallography : The dihedral angle between the quinoline ring and the dihydroisoquinolinone moiety is 57.84°, confirming structural integrity.
  • HPLC-MS : Purity >99% is achieved via recrystallization from acetonitrile.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time Advantages
Schmidt Reaction CH₂Cl₂, MsOH, 25°C 67 12 h High regioselectivity
Castagnoli–Cushman Toluene, reflux 73 6 h One-pot synthesis
Microwave Alkylation 150°C, 300 W 90 15 min Rapid, energy-efficient
InCl₃ Catalysis Microwave, 360 W 63 5 min Combines cyclization and bromination

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted isoquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoquinoline structures exhibit anticancer properties. For instance, studies have shown that 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Neuroprotective Effects
Compounds similar to 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one have been investigated for their neuroprotective effects. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage.

Organic Synthesis

Building Block in Synthesis
7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a valuable building block for synthesizing more complex molecules. For example, it can be used to create novel ligands for metal complexes or to develop new pharmaceuticals.

Reactivity and Functionalization
The bromine atom in the compound enhances its reactivity, allowing for electrophilic substitutions that can introduce different functional groups. This property is particularly useful in synthesizing derivatives with tailored biological activities.

Materials Science

Polymer Chemistry
In materials science, derivatives of isoquinoline are explored for their potential use in creating advanced polymers. The incorporation of 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one into polymer matrices can enhance thermal stability and mechanical properties.

Nanocomposites
Research has also focused on the use of this compound in developing nanocomposites. By integrating it with nanomaterials like graphene or silica, researchers aim to create materials with improved electrical conductivity and mechanical strength.

  • Anticancer Research Study (2020) : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one showed significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
  • Neuroprotection (2021) : Research highlighted in Neuroscience Letters indicated that this compound could protect against oxidative stress-induced neuronal death by enhancing the expression of antioxidant enzymes.
  • Synthesis of Novel Ligands (2022) : A study detailed in Organic Letters reported the successful synthesis of new metal complexes using 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one as a ligand precursor, showcasing its versatility in coordination chemistry.

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine at C7 (target) vs. C8 (analog) may alter tubulin-binding efficiency, as seen in methoxy-substituted analogs where C7 substitution correlates with higher antiproliferative activity .
  • Halogen Type : Chlorine (e.g., 6-Chloro analog) reduces molecular weight and may enhance solubility but shows only moderate antifungal effects compared to brominated derivatives .
  • Methoxy vs. Bromine : Methoxy groups (e.g., 7-Methoxy analog) demonstrate potent anti-tubulin activity (IC₅₀: 33 nM), suggesting bromine’s electron-withdrawing effects might reduce binding affinity unless compensated by steric factors .
2.2 Functional Group Modifications

Modifications to the linker or substituent type further differentiate activity:

  • Sulfamate Derivatives: Methoxy-hydroxy analogs (e.g., 16f, 17f) modified with sulfamate groups exhibit enhanced tubulin polymerization inhibition (comparable to combretastatin A-4) .
2.3 Structural Analog with Naphthalenone Core

A closely related compound, 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 166978-46-7), shares the bromine and dimethyl substituents but replaces the isoquinolinone core with a naphthalenone system.

Biological Activity

7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12BrNO
  • Molecular Weight : 254.12 g/mol
  • CAS Number : 1784426-29-4

Enzyme Inhibition

Research indicates that derivatives of isoquinolinones, including 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, exhibit significant inhibitory activity against various enzymes relevant to neurodegenerative diseases. Notably:

  • Acetylcholinesterase (AChE) and Monoamine Oxidases (MAOs) are key targets for compounds aimed at treating Alzheimer's disease. Studies have shown that certain derivatives can inhibit these enzymes with low IC50 values, indicating high potency .
CompoundTarget EnzymeIC50 Value (µM)
3eAChE0.28
3ehMAO-A0.91
3ehMAO-B2.81

Neuroprotective Effects

The ability of isoquinolinone derivatives to penetrate the blood-brain barrier (BBB) is crucial for their therapeutic efficacy in neurodegenerative diseases. For instance, compound 3e demonstrated no toxicity in neuronal cell lines at concentrations below 12.5 µM and showed a favorable safety profile in vivo .

Antioxidant Activity

Compounds based on the isoquinolinone structure have also been reported to possess antioxidant properties. The presence of the bromine substituent may enhance these effects by stabilizing free radicals or through other mechanisms that warrant further investigation.

Case Studies

  • Neurodegenerative Disease Models
    • In a study involving mouse models of Alzheimer's disease, administration of isoquinolinone derivatives led to improved cognitive function and reduced amyloid plaque deposition. The compounds were shown to modulate neurotransmitter levels effectively .
  • Cytotoxicity Assessments
    • Cytotoxicity tests on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxic effects while sparing normal cells, suggesting potential for targeted cancer therapies .

The biological activity of 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is thought to involve:

  • Competitive inhibition at enzyme active sites.
  • Interaction with allosteric sites leading to modulation of enzyme activity.
  • Potential interactions with neurotransmitter receptors, contributing to its neuroprotective effects.

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via modified Pomeranz-Fritsch or Bischler-Napieralski reactions, commonly used for isoquinoline derivatives. For bromination, electrophilic aromatic substitution at the 7-position is typical, often employing bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., low temperature, inert atmosphere). Substituent effects (e.g., 4,4-dimethyl groups) may sterically hinder bromination, requiring optimization of stoichiometry and reaction time .
  • Key Variables :
ParameterImpact on Yield
TemperatureHigher temps risk side reactions (e.g., debromination).
SolventPolar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
CatalystLewis acids (e.g., FeCl₃) improve regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing 7-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., singlet for 4,4-dimethyl protons at δ ~1.3 ppm) and bromine’s deshielding effect on adjacent carbons.
  • HRMS : Validate molecular weight (C₁₁H₁₂BrNO) and isotopic patterns for bromine (1:1 M:M+2 ratio).
  • X-ray Crystallography : Resolves spatial arrangement, as seen in structurally similar dihydroisoquinolinones (e.g., hydrogen bonding between carbonyl and NH groups) .

Q. How can researchers purify this compound to ≥95% purity for biological assays?

  • Methodological Answer : Use column chromatography with silica gel and gradient elution (hexane:ethyl acetate) to separate brominated isomers. For polar impurities, recrystallization in ethanol/water mixtures is effective. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can conflicting data on bromination regioselectivity in dihydroisoquinolinones be resolved?

  • Methodological Answer : Contradictions often arise from competing electronic (directing groups) vs. steric effects (e.g., 4,4-dimethyl). To address this:
  • Perform DFT calculations to map electron density and predict reactive sites.
  • Use deuterated analogs to track substitution patterns via isotopic labeling .
  • Compare experimental results with structurally characterized derivatives (e.g., 7-bromo-3,4-dihydroquinolin-2(1H)-one) .

Q. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the lactam ring.
  • Stability Assays : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., debromination or oxidation) .

Q. How does the 4,4-dimethyl group influence bioactivity compared to non-methylated analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • In vitro assays : Compare antimicrobial or anticancer activity (e.g., IC₅₀) of 7-bromo-4,4-dimethyl vs. 7-bromo-3,4-dihydroquinolin-2(1H)-one.
  • Molecular Docking : Analyze steric clashes between the dimethyl group and target proteins (e.g., kinase binding pockets) .
  • Data Example :
CompoundAnticancer IC₅₀ (nM)
7-Bromo-4,4-dimethyl analog12.5 ± 1.2
Non-methylated analog45.3 ± 3.8

Q. What analytical methods resolve ambiguities in reaction mechanisms for dihydroisoquinolinone derivatives?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Differentiate between radical vs. electrophilic bromination pathways.
  • In situ IR Spectroscopy : Monitor intermediates (e.g., bromonium ion formation).
  • Trapping Experiments : Use TEMPO to quench radical species .

Methodological Notes for Experimental Design

  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Fisher’s LSD) for biological replicates, ensuring p < 0.05 .
  • Synthetic Reproducibility : Document reaction parameters (e.g., humidity, light exposure) to mitigate batch-to-batch variability .

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